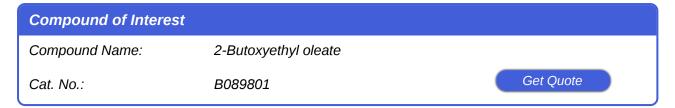


# Spectroscopic Profile of 2-Butoxyethyl Oleate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Butoxyethyl oleate**, a colorless liquid utilized across various industries, including cosmetics and pharmaceuticals, for its properties as a solvent, emollient, and surfactant.[1] This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data and detailed experimental protocols to aid in the characterization and analysis of this compound.

#### **Chemical Structure**

**2-Butoxyethyl oleate** (CAS No. 109-39-7) is the ester formed from the reaction of oleic acid and 2-butoxyethanol.[2] Its molecular formula is C24H46O3, and its molecular weight is 382.62 g/mol .[1]

Structure:

## **Spectroscopic Data**

While a comprehensive, publicly available dataset for **2-Butoxyethyl oleate** is limited, the following tables summarize the expected characteristic spectroscopic data based on the analysis of its constituent functional groups and data from analogous ester compounds.

# Fourier-Transform Infrared (FTIR) Spectroscopy Data



The FTIR spectrum of an ester like **2-Butoxyethyl oleate** is characterized by strong absorption bands related to the carbonyl and C-O stretching vibrations.[2]

Functional Group	Wavenumber (cm⁻¹)	Description
C=O (Ester)	~1740	Strong stretching vibration, characteristic of the carbonyl group in esters.[2]
C-O (Ester)	~1300-1000	Stretching vibrations.[2]
C-H (Alkyl)	~2950-2850	Stretching vibrations of the long alkyl chain.[2]
=C-H (Olefinic)	~3005	Stretching vibration of the hydrogens on the carbon-carbon double bond.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.[2]

The following table provides estimated chemical shifts ( $\delta$ ) for the protons in **2-Butoxyethyl oleate**. These estimations are based on typical values for fatty acid esters and the known shifts for the 2-butoxyethanol moiety.



Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Integration
a	~0.90	t	3H
b	~1.30	m	20H
С	~1.60	m	2H
d	~2.00	m	4H
е	~5.34	m	2H
f	~2.28	t	2H
g	~4.20	t	2H
h	~3.65	t	2H
i	~3.48	t	2H
j	~1.55	m	2H
k	~1.38	m	2H
ı	~0.92	t	3H

#### Structure with Proton Assignments:

The estimated chemical shifts for the carbon atoms in **2-Butoxyethyl oleate** are presented below. In the  $^{13}$ C NMR spectra of related triesters, the ester carbonyl groups typically show signals in the range of ~174-178 ppm.[2]



Carbon Assignment	Estimated Chemical Shift (ppm)
C=O	~174
-CH=CH-	~130
-O-CH2-CH2-O-	~69
-C-O-CH2-	~64
-O-CH2-CH2-O-	~63
-CH2- (Alkyl Chain)	~22-34
-CH3 (Oleate)	~14
-CH3 (Butoxy)	~14

### **Experimental Protocols**

The following are detailed methodologies for acquiring the FTIR and NMR spectra of **2-Butoxyethyl oleate**.

# FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

This method is suitable for the analysis of liquid samples.

- Instrument Setup:
  - Select the appropriate spectral range (e.g., 4000 to 400 cm<sup>-1</sup> for most organic compounds).[3]
  - Set the desired resolution.
- Sample Preparation and Analysis:
  - Ensure the ATR crystal is clean and free of contaminants by cleaning it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]
  - Acquire a background spectrum of the clean, empty ATR crystal.



- Place a small drop of 2-Butoxyethyl oleate directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.[3]
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
  - Identify and label the characteristic peaks corresponding to the functional groups of 2-Butoxyethyl oleate.

### **NMR Spectroscopy Protocol**

- Sample Preparation:
  - For a ¹H NMR spectrum, dissolve 5-25 mg of 2-Butoxyethyl oleate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.
  - The chosen solvent should not have signals that overlap with the analyte peaks.
  - Transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum. A single pulse experiment is typically sufficient.



Acquire the <sup>13</sup>C NMR spectrum. This will likely require a greater number of scans than the
 <sup>1</sup>H spectrum due to the lower natural abundance of the <sup>13</sup>C isotope.

#### Data Processing:

- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H NMR and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C NMR).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.
- Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the 2-Butoxyethyl oleate molecule.

## **Experimental Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **2-Butoxyethyl oleate**.





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Workflow for Spectroscopic Analysis of 2-Butoxyethyl Oleate.

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